molecular formula C11H7F3O4 B2820758 2-[2-(Trifluoromethyl)benzylidene]malonic acid CAS No. 58818-73-8

2-[2-(Trifluoromethyl)benzylidene]malonic acid

Cat. No.: B2820758
CAS No.: 58818-73-8
M. Wt: 260.168
InChI Key: MEGXESUAOFCVJX-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)benzylidene]malonic acid is a fluorinated malonic acid derivative characterized by a benzylidene moiety substituted with a trifluoromethyl (-CF₃) group at the ortho position. This compound belongs to a class of α,β-unsaturated malonic acids, which are widely studied for their bioactivity, particularly in anti-inflammatory and receptor-modulating applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . Its structure enables conjugation with biomolecules and interaction with nuclear receptors, as demonstrated in studies involving peroxisome proliferator-activated receptor gamma (PPARγ) antagonism .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O4/c12-11(13,14)8-4-2-1-3-6(8)5-7(9(15)16)10(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGXESUAOFCVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)benzylidene]malonic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and a base like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group or other substituents on the benzylidene ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[2-(Trifluoromethyl)benzylidene]malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[2-(Trifluoromethyl)benzylidene]malonic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The benzylidene moiety allows for π-π interactions with aromatic residues in proteins, while the malonic acid structure can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Table 1: Molecular Properties Comparison

Compound Molecular Weight Substituents LogP* Solubility (mg/mL)
2-[2-(Trifluoromethyl)benzylidene]malonic acid 284.19 -CF₃, α,β-unsaturated 2.8 0.15 (DMSO)
2-(3-(3-Methoxyphenyl)allylidene)malonic acid 211.30 -OCH₃, α,β-unsaturated 1.2 0.45 (Water)
MTTB 686.54 Dual -CF₃, quinoline, ether 5.1 <0.01 (PBS)

*LogP values estimated via in-silico methods .

The trifluoromethyl group in this compound increases lipophilicity (LogP = 2.8) compared to the methoxy analog (LogP = 1.2), enhancing membrane permeability but reducing aqueous solubility . MTTB’s higher molecular weight and dual -CF₃ groups result in extreme lipophilicity (LogP = 5.1), limiting solubility but improving intracellular accumulation .

Bioactivity and Therapeutic Potential

Anti-inflammatory Activity :

  • This compound : Predicted to inhibit cyclooxygenase-2 (COX-2) via computational docking, with comparable efficacy to ibuprofen in silico .
  • N-[2-(6-Methoxy)benzothiazolyl]malonamic acid : Reduces carrageenin-induced edema in rats by 58% at 50 mg/kg, outperforming the methoxy-substituted malonic acid derivative .
  • MTTB : Acts as a PPARγ antagonist (IC₅₀ = 1.6 μM), suppressing pro-inflammatory gene expression in macrophages .

Table 2: Bioactivity Data

Compound Target/Mechanism IC₅₀/EC₅₀ Therapeutic Effect
This compound COX-2 inhibition (predicted) ~10 μM* Anti-inflammatory
MTTB PPARγ antagonism 1.6 μM Sepsis survival improvement
N-[2-(6-Methoxy)benzothiazolyl]malonamic acid COX-1/COX-2 inhibition 25 μM Edema reduction (58%)

*In-silico prediction from molecular docking .

The trifluoromethyl group enhances receptor-binding specificity. For instance, MTTB’s -CF₃ groups facilitate direct interaction with PPARγ’s ligand-binding domain (LBD), confirmed via molecular docking . In contrast, methoxy-substituted analogs exhibit broader anti-inflammatory effects but lower target specificity .

Table 3: Toxicity Comparison

Compound LD₅₀ (mg/kg) Hepatotoxicity* Mutagenicity*
This compound >2000 (rat) Low Negative
2-(3-(3-Methoxyphenyl)allylidene)malonic acid >3000 (rat) Moderate Negative
MTTB 150 (mouse) High Not tested

*Predicted using computational models .

The trifluoromethyl derivative shows low hepatotoxicity in silico, likely due to its metabolic stability . However, MTTB’s higher toxicity (LD₅₀ = 150 mg/kg in mice) correlates with its intracellular accumulation and potent receptor antagonism . Methoxy-substituted analogs, while safer, require higher doses for efficacy .

Biological Activity

2-[2-(Trifluoromethyl)benzylidene]malonic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, which can influence their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing benzylidene and malonic acid frameworks exhibit notable antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with inflammation and microbial resistance. The trifluoromethyl group is hypothesized to enhance the compound's ability to interact with cellular membranes, facilitating its uptake and subsequent biological activity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant bacterial strains. The compound was administered in varying concentrations, demonstrating a dose-dependent response in inhibiting bacterial growth. The results highlighted its potential as an alternative treatment for infections caused by resistant strains .

Case Study 2: Anti-inflammatory Potential

A study involving murine models of inflammation assessed the therapeutic potential of the compound in vivo. Mice treated with this compound showed reduced swelling and inflammatory markers compared to control groups. These findings support further investigation into its application for inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[2-(Trifluoromethyl)benzylidene]malonic acid, and how do reaction conditions influence yield?

  • The compound is synthesized via Knoevenagel condensation, where malonic acid reacts with 2-(trifluoromethyl)benzaldehyde under acidic or basic catalysis. Key factors include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like piperidine or ammonium acetate. Yield optimization requires careful control of stoichiometry and reaction time to prevent side reactions such as decarboxylation .
  • Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and purify via recrystallization or column chromatography. Confirm structure via 1^1H/19^{19}F NMR and FT-IR to verify the benzylidene moiety and trifluoromethyl group .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • The electron-withdrawing trifluoromethyl group increases acidity of the α-hydrogens, enhancing reactivity in nucleophilic substitutions. It also introduces steric hindrance, affecting regioselectivity in cycloadditions or condensations. Computational studies (DFT) can map electrostatic potential surfaces to quantify these effects .

Q. What role does this compound play in biochemical pathways, particularly in enzyme inhibition studies?

  • As a malonic acid derivative, it may act as a competitive inhibitor of enzymes like succinate dehydrogenase by mimicking natural substrates (e.g., succinate). Experimental validation involves enzyme kinetics (measuring KiK_i values) and crystallography to assess binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

  • Discrepancies in NMR or IR spectra often arise from solvent polarity, pH, or impurities. Standardize conditions (e.g., DMSO-d6d_6 for NMR, KBr pellets for IR) and cross-validate with high-resolution mass spectrometry (HRMS). For ambiguous peaks, 2D NMR techniques (COSY, HSQC) clarify connectivity .

Q. What advanced analytical techniques are optimal for quantifying trace amounts of this compound in biological matrices?

  • Use derivatization with 3-nitrophenylhydrazine (3NPH) to enhance LC-MS sensitivity. A validated protocol includes:

  • Sample Prep : Solid-phase extraction (SPE) to remove interferents.
  • Chromatography : Reverse-phase C18 column with gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : MRM mode on a triple quadrupole MS, monitoring m/z transitions for the derivatized analyte .

Q. How do molecular dynamics (MD) simulations explain its aerosol nucleation behavior compared to oxalic acid?

  • MD simulations reveal that malonic acid’s extra methylene group increases conformational flexibility, enabling stronger water adsorption via hydrogen bonding. This results in liquid-like aerosol phases at higher temperatures, unlike oxalic acid’s rigid clusters. Experimental validation involves cloud condensation nuclei (CCN) activity assays under controlled humidity .

Q. What challenges arise in hydrolyzing ester derivatives of this compound to yield free acids?

  • Hydrolysis of esters like diethyl 2-[2-(trifluoromethyl)benzylidene]malonate often fails due to steric hindrance from the benzylidene group. Acidic conditions (HBr/AcOH) may instead yield decarboxylated products (e.g., 2-(trifluoromethyl)acetic acid). Alternative strategies include enzymatic hydrolysis or protecting-group chemistry .

Key Research Gaps

  • Synthetic Challenges : Improved catalysts (e.g., organocatalysts) to enhance regioselectivity in benzylidene formation.
  • Environmental Impact : Fate studies in aerosols using chamber experiments to validate MD predictions .

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